

# Seviteronel drug interactions cytochrome P450

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Get Quote

## Mechanism of Action & CYP Inhibition

**Seviteronel** is a dual-acting agent that inhibits androgen signaling through two primary mechanisms, with Cytochrome P450 17A1 (CYP17A1) being its key enzymatic target [1] [2] [3].

The table below summarizes its core mechanisms:

| Target                                       | Interaction Type            | Pharmacological Effect                                                                                                                               |
|----------------------------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>CYP17A1</b><br>(specifically 17,20-lyase) | Enzyme Inhibitor [1]        | Suppresses androgen production by blocking the conversion of 17 $\alpha$ -hydroxy steroids to dehydroepiandrosterone (DHEA) and androstenedione [4]. |
| <b>Androgen Receptor (AR)</b>                | Receptor Antagonist [2] [3] | Competitively blocks androgen binding and receptor activation, inhibiting AR-mediated transcriptional activity [2].                                  |

**Seviteronel** demonstrates a degree of **selectivity for the 17,20-lyase activity** over the 17 $\alpha$ -hydroxylase activity of CYP17A1, which was a key design goal to potentially minimize disruption to cortisol synthesis [5].

The following diagram illustrates **Seviteronel's** dual mechanism of action within the steroid synthesis pathway and its direct antagonism of the androgen receptor.



[Click to download full resolution via product page](#)

## Drug Interaction Profile

Based on available clinical and preclinical data, **Seviteronel** has a distinct drug interaction profile.

## Substances That May Interact with Seviteronel

The primary known interaction risk involves medications that compete with or induce the specific CYP enzymes responsible for **Seviteronel's** own metabolism.

| Interacting Drug / Class | Potential Effect | Mechanism & Evidence |
|--------------------------|------------------|----------------------|
|--------------------------|------------------|----------------------|

| **Systemic Corticosteroids** (e.g., Dexamethasone, Prednisone) | **Reduced Seviteronel Efficacy:** Corticosteroids may induce **Seviteronel** metabolism, lowering its plasma concentration. | **Evidence:** Population PK analysis found no significant effect from corticosteroids, but clinical protocols often excluded

their use to prevent potential interference [3] [6]. | | **Strong CYP3A4 Inducers** (e.g., Rifampin, Carbamazepine, St. John's Wort) | **Reduced Seviteronel Exposure:** Likely decreases **Seviteronel** plasma levels, potentially reducing its efficacy. | **Mechanism:** Although the specific enzymes metabolizing **Seviteronel** are not fully detailed in the results, strong inducers of common drug-metabolizing enzymes like CYP3A4 are a standard concern in drug development [7]. | | **Strong CYP3A4 Inhibitors** (e.g., Ketoconazole, Clarithromycin) | **Increased Seviteronel Exposure:** May increase **Seviteronel** plasma levels, potentially raising the risk of adverse effects. | **Mechanism:** Concurrent use of strong metabolic inhibitors could slow **Seviteronel's** clearance. Clinical monitoring is advised with such combinations. |

## Substances Affected by Seviteronel

As a targeted agent, **Seviteronel** is not a broad-spectrum CYP inhibitor. Its main interactive effects stem from its intended pharmacological action.

| Interacting Drug / Class                                             | Potential Effect                                                                           | Mechanism & Evidence                                                                                                                                                                   |
|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CYP17A1 Substrates                                                   | <b>Inhibition of Substrate Metabolism:</b> Seviteronel will block the activity of CYP17A1. | <b>Mechanism:</b> This is the intended therapeutic effect, not a classic drug interaction. Coadministration with other CYP17A1 inhibitors (e.g., Abiraterone) is not indicated.        |
| Drugs with Narrow Therapeutic Index Metabolized by CYP3A4, 2D6, etc. | <b>Low Risk:</b> No significant inhibition is expected.                                    | <b>Evidence:</b> In vitro data shows Seviteronel has little to no inhibitory effect on other major CYP enzymes like CYP1A2, 2C9, 2C19, 2D6, and 3A4 at therapeutic concentrations [3]. |

## Experimental Protocols & Data

For researchers studying **Seviteronel's** enzyme kinetics and inhibitory properties, here are key methodological insights.

## Binding Kinetics and Spectral Analysis

This protocol assesses the direct interaction between **Seviteronel** and purified CYP17A1 enzyme.

- **Objective:** To characterize the multi-step binding kinetics of **Seviteronel** to CYP17A1 [4] [8].
- **Materials:** Purified human CYP17A1 enzyme, **Seviteronel**, appropriate buffer (e.g., potassium phosphate), spectrophotometer with rapid-kinetics capability (stopped-flow).
- **Method:**
  - Prepare a solution of CYP17A1 (e.g., 1-2  $\mu\text{M}$ ) in buffer.
  - Rapidly mix with varying concentrations of **Seviteronel**.
  - Monitor the UV-Visible spectral changes (typically 350-450 nm) over time (from milliseconds to seconds).
  - The reaction will typically show a rapid initial binding phase, followed by a slower spectral shift to the final Type II complex, characterized by a Soret peak at  $\sim 430$  nm [4].
- **Data Analysis:** Use singular value decomposition (SVD) to resolve spectral intermediates. Fit the kinetic data to a multi-step model (e.g.,  $E + I \rightleftharpoons EI \rightarrow EI^*$ ) to determine rate constants [4].

## Enzyme Inhibition Assay (LC-MS/MS-based)

This protocol measures the direct inhibition of CYP17A1 enzymatic activities by **Seviteronel**.

- **Objective:** To determine the  $\text{IC}_{50}$  of **Seviteronel** for CYP17A1  $17\alpha$ -hydroxylase and  $17,20$ -lyase activities [8].
- **Materials:** CYP17A1 enzyme (recombinant or in microsomes), NADPH-regenerating system, substrate (e.g., progesterone or  $17\alpha$ -OH pregnenolone), **Seviteronel** (serial dilutions), LC-MS/MS system.
- **Method:**
  - Incubate CYP17A1 with substrate and varying concentrations of **Seviteronel**.
  - Initiate the reaction by adding the NADPH-regenerating system.
  - Quench the reaction after a linear time period (e.g., 10-30 min).
  - Extract and quantify the reaction products (e.g.,  $17\alpha$ -OH progesterone or androstenedione) using LC-MS/MS.
- **Data Analysis:**
  - Plot the percentage of enzyme activity remaining against the log of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response curve to calculate the  $\text{IC}_{50}$  value.
  - **Reported  $\text{IC}_{50}$  Values:** **Seviteronel**'s  $\text{IC}_{50}$  for progesterone  $17\alpha$ -hydroxylation is  $\sim 3500$  nM and for  $17\alpha$ -OH pregnenolone lyase is  $\sim 3430$  nM under specific experimental conditions [8].

## Troubleshooting Guide

| Problem                                           | Possible Cause                                                                                                        | Suggested Solution                                                                                                                                                |
|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Low inhibition in enzymatic assays</b>         | Non-optimal pre-incubation time; the multi-step binding may require time to reach maximal spectral complex formation. | Include a 5-15 minute pre-incubation of the enzyme with Seviteronel and NADPH before adding substrate to allow the complex to fully form [4] [8].                 |
| <b>High variability in cellular activity data</b> | Degradation of Seviteronel in cell culture medium; variable cellular uptake.                                          | Use fresh, sterile DMSO for stock solutions. Confirm stability in culture medium over the assay duration. Consider measuring intracellular concentrations.        |
| <b>Unexpected neurological toxicity in models</b> | On-target central nervous system (CNS) effects, as Seviteronel crosses the blood-brain barrier.                       | This aligns with clinical observations (e.g., dizziness, confusional state) [3]. Dose reduction or more frequent, lower dosing may be necessary in animal models. |

## Frequently Asked Questions (FAQs)

**Q1: Is Seviteronel a mechanism-based (suicide) inhibitor of CYP17A1?** A: The available evidence suggests it is not a classic mechanism-based inactivator. Inhibition occurs rapidly upon binding, and the subsequent slower spectral change reflects a conformational adjustment, not irreversible covalent modification [4] [8].

**Q2: Does Seviteronel inhibit other steroidogenic CYPs like CYP11B1 or CYP21A2?** A: The search results do not indicate significant inhibition of other major steroidogenic P450s. Its selectivity for CYP17A1's lyase activity over its hydroxylase activity is a highlighted feature [5].

**Q3: What is the recommended phase 2 dose for Seviteronel in women, and why is it different from men?** A: The recommended phase 2 dose is 450 mg once daily in women, established from a phase 1 breast cancer study [3]. This is lower than the 750 mg dose used in men with prostate cancer. Population PK analysis identified that sex and body weight are significant covariates on clearance, explaining some of the interindividual variability [6].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Seviteronel: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
2. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
5. Seviteronel - an overview | ScienceDirect Topics [[sciencedirect.com](https://www.sciencedirect.com)]
6. A population pharmacokinetic analysis of the oral CYP17 ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
7. Drug interactions due to cytochrome P450 - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
8. Stepwise binding of inhibitors to human cytochrome P450 ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [Seviteronel drug interactions cytochrome P450]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-drug-interactions-cytochrome-p450>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)